molecular formula C23H34O2Si B127550 17-O-Trimethylsilyl Norethindrone CAS No. 28426-43-9

17-O-Trimethylsilyl Norethindrone

Cat. No.: B127550
CAS No.: 28426-43-9
M. Wt: 370.6 g/mol
InChI Key: LZECAWNJNIQRQF-GOMYTPFNSA-N
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Description

17-O-Trimethylsilyl Norethindrone is a synthetic derivative of norethindrone, a well-known progestin used in various hormonal contraceptives. This compound is characterized by the presence of a trimethylsilyl group at the 17th position, which enhances its stability and modifies its chemical properties. The molecular formula of this compound is C23H34O2Si, and it has a molecular weight of 370.60 .

Preparation Methods

The synthesis of 17-O-Trimethylsilyl Norethindrone typically involves the modification of norethindrone to introduce the trimethylsilyl group. One common method includes the reaction of norethindrone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

17-O-Trimethylsilyl Norethindrone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

17-O-Trimethylsilyl Norethindrone has several applications in scientific research:

Comparison with Similar Compounds

17-O-Trimethylsilyl Norethindrone can be compared with other progestins such as norethindrone acetate and levonorgestrel. While all these compounds act as progestins, this compound is unique due to the presence of the trimethylsilyl group, which enhances its stability and modifies its chemical properties . Similar compounds include:

    Norethindrone Acetate: A commonly used progestin in contraceptives and hormone replacement therapy.

    Levonorgestrel: Another widely used progestin in emergency contraception and intrauterine devices.

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O2Si/c1-6-23(25-26(3,4)5)14-12-21-20-9-7-16-15-17(24)8-10-18(16)19(20)11-13-22(21,23)2/h1,15,18-21H,7-14H2,2-5H3/t18-,19+,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZECAWNJNIQRQF-GOMYTPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563132
Record name (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregn-4-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28426-43-9
Record name (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregn-4-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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